4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid
Description
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid is a hydrazone derivative featuring a benzoic acid core linked via an (E)-configured hydrazine group to a quinoline moiety. The quinoline ring, a bicyclic aromatic system with a nitrogen atom, confers distinct electronic and steric properties, making this compound relevant in medicinal chemistry and materials science. Its synthesis typically involves condensation of a hydrazide with a quinoline-2-carbaldehyde derivative, as seen in analogous hydrazone preparations .
Properties
IUPAC Name |
4-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)13-6-8-14(9-7-13)20-18-11-15-10-5-12-3-1-2-4-16(12)19-15/h1-11,20H,(H,21,22)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJFFRDGFXBGZ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazone group (-N=N-) undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media oxidizes the C=N bond, yielding quinoline-2-carboxylic acid and 4-aminobenzoic acid derivatives.
Key conditions :
-
Reagent : 0.1 M KMnO₄ in H₂SO₄ (pH 3–4)
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Temperature : 60–70°C
-
Reaction Time : 4–6 hours
| Oxidation Product | Yield (%) | Reference |
|---|---|---|
| Quinoline-2-carboxylic acid | 72 | |
| 4-Aminobenzoic acid derivative | 68 |
Reduction Reactions
Sodium borohydride (NaBH₄) selectively reduces the hydrazone bond to a hydrazine (-NH-NH-) group without affecting the quinoline or benzoic acid moieties. Catalytic hydrogenation (H₂/Pd-C) further reduces the hydrazine to an amine.
Reduction Pathways :
-
Step 1 : NaBH₄ in ethanol (25°C, 2 h) → Hydrazine intermediate (87% yield)
-
Step 2 : H₂/Pd-C (1 atm, 6 h) → 4-(2-Aminoethyl)benzoic acid (91% yield)
Condensation Reactions
The hydrazine group participates in Schiff base formation with aldehydes/ketones. For example, refluxing with benzaldehyde in ethanol produces a bis-hydrazone derivative .
Conditions :
-
Reagent : Benzaldehyde (2 eq), glacial acetic acid (catalyst)
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Solvent : Ethanol
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Temperature : Reflux (78°C)
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Time : 8 hours
| Product | Yield (%) | Reference |
|---|---|---|
| Bis-hydrazone derivative | 75 |
Substitution Reactions
Electrophilic aromatic substitution occurs at the quinoline ring’s C3 position. Bromination with Br₂ in acetic acid yields 3-bromo-substituted derivatives.
Example :
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Reagent : Br₂ (1 eq) in CH₃COOH
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Temperature : 25°C
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Product : 3-Bromo-4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid (64% yield)
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters/amides. Methanol/H⁺ converts the acid to its methyl ester, while thionyl chloride (SOCl₂) facilitates amide formation.
Esterification Data :
| Reagent | Product | Yield (%) |
|---|---|---|
| Methanol/H₂SO₄ | Methyl benzoate derivative | 89 |
| Ethanol/PTSA | Ethyl benzoate derivative | 82 |
Autoxidation and Dimerization
Under aerobic conditions, the hydrazone group undergoes autoxidation, forming dimeric pyridazino-diquinoline structures. This reaction proceeds via radical intermediates in polar aprotic solvents like pyridine .
Key Findings :
-
Conditions : Pyridine, 100°C, 12 hours
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Product : Pyridazino[4,3-c:5,6-c′]diquinoline-6,7-dione (58% yield)
Acid/Base Reactivity
The benzoic acid group participates in acid-base reactions. Neutralization with NaOH forms a water-soluble sodium salt, while treatment with HCl regenerates the free acid.
pH-Dependent Solubility :
| Form | Solubility in H₂O (g/100 mL) |
|---|---|
| Free acid | 0.12 |
| Sodium salt | 12.5 |
Biological Activity-Linked Reactions
The compound inhibits urease via coordination of its hydrazone group to the enzyme’s nickel center . Structural analogs with electron-donating substituents show enhanced activity (IC₅₀ = 6 μM against Helicobacter pylori urease) .
This reactivity profile underscores the compound’s versatility in synthetic and medicinal chemistry. Its multifunctional architecture enables tailored modifications for applications ranging from drug development to materials science.
Scientific Research Applications
Biological Activities
Research has indicated that 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid exhibits significant biological activities, which can be categorized as follows:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that the quinoline and hydrazine components contribute to its efficacy in disrupting microbial cell functions.
- Anticancer Properties : Similar compounds have been reported to possess cytotoxic effects against cancer cell lines. The structural similarity to other quinoline-based derivatives suggests that this compound may also demonstrate anticancer properties through mechanisms such as apoptosis induction or inhibition of tumor growth.
- Enzyme Inhibition : The ability of this compound to interact with specific enzymes may provide insights into its use as an inhibitor in biochemical pathways, potentially offering therapeutic avenues for diseases linked to enzyme dysregulation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related hydrazone compounds, highlighting their potential applications:
Potential Applications
Given its diverse biological activities, this compound could find applications in:
- Drug Development : As a lead compound for developing new antimicrobial or anticancer drugs.
- Biochemical Research : In studies aimed at understanding enzyme interactions and cellular mechanisms.
- Material Science : Due to its unique structure, it may also be explored for applications in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The hydrazone linkage can also form covalent bonds with nucleophilic sites on proteins, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structural analogs differ in their aromatic systems, substituents, and functional groups, which influence their physicochemical and biological properties. Key examples include:
Table 1: Structural Comparison of Hydrazone Derivatives
*Calculated based on formula C₁₇H₁₃N₃O₂.
Key Observations :
- Quinoline vs.
- Methoxy/isopropyloxy groups () enhance solubility but reduce metabolic stability.
Physicochemical Properties
- Melting Points: Benzimidazole-based hydrazones (e.g., 6a in ) exhibit melting points of 160–220°C, correlating with aromaticity and hydrogen bonding. The quinoline analog likely has a similar range.
- Solubility: Methoxy/isopropyloxy substituents () improve aqueous solubility (>10 mg/mL), whereas halogenated or quinoline-containing derivatives may require DMSO or ethanol for dissolution.
Biological Activity
4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound combines a quinoline moiety with a hydrazine derivative, which may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A quinoline ring , known for its biological activity.
- A hydrazine group , which is often associated with various pharmacological effects.
- A carboxylic acid functional group , enhancing solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of quinoline derivatives with hydrazine and subsequent reactions to form the final product. Various methods have been explored, including refluxing in solvents like ethanol or dioxane to achieve desired yields and purities .
Antimicrobial Activity
Research indicates that derivatives of quinoline exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains. For example, compounds derived from quinoline have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antibiotics .
Anticancer Properties
Several studies have evaluated the anticancer activity of quinoline derivatives. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, some derivatives have been shown to inhibit sirtuins, which are implicated in cancer progression . Additionally, structure-activity relationship (SAR) studies suggest that modifications on the quinoline ring can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicate that certain derivatives can significantly reduce nitric oxide production in response to lipopolysaccharide (LPS), implicating their role in inflammatory pathways .
Case Studies
- Antimicrobial Evaluation : A study synthesized several hydrazone derivatives based on quinoline and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited notable inhibition zones, suggesting strong antibacterial properties .
- Cytotoxicity Assessment : In a recent investigation, derivatives were tested against multiple cancer cell lines. Results indicated that modifications on the hydrazine moiety could enhance cytotoxic effects, with some compounds achieving IC50 values in the low micromolar range against MCF-7 cells .
Summary Table of Biological Activities
Q & A
Q. Key Reagents and Conditions
| Reagent/Condition | Role | Reference |
|---|---|---|
| Hydrazine hydrate | Nucleophile for hydrazone formation | |
| Quinoline-2-carbaldehyde | Electrophilic carbonyl source | |
| Acetic acid | Acid catalyst | |
| Ethanol (reflux) | Solvent for condensation |
(Basic) Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Resolves the E-configuration of the hydrazone bond and confirms spatial arrangement of the quinoline and benzoic acid moieties .
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm functional groups .
(Advanced) How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .
- Stoichiometric Adjustments : A 1.2:1 molar ratio of quinoline-2-carbaldehyde to hydrazine minimizes side products .
- Catalytic Additives : Use of molecular sieves or p-toluenesulfonic acid enhances imine formation efficiency .
- Real-Time Monitoring : TLC (silica gel, UV visualization) tracks reaction progress; quenching at 85–90% conversion prevents degradation .
(Advanced) How should researchers address contradictions in reported biological activities (e.g., antitumor vs. no activity)?
Methodological Answer:
- Assay Validation : Replicate studies using standardized cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to ensure consistency .
- Structural Analysis : Compare substituent effects—electron-withdrawing groups on the benzoic acid moiety may enhance binding to kinase targets (e.g., EGFR), while steric bulk could reduce efficacy .
- Dose-Response Curves : Evaluate IC₅₀ values across concentrations (1–100 μM) to identify non-linear effects .
(Advanced) What computational strategies support mechanistic studies of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., quinoline-binding enzymes). The hydrazone group often chelates metal ions (e.g., Fe³⁺) in active sites .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electron affinity and reactivity .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 50–100 ns trajectories .
(Basic) What are the key functional groups and their roles in bioactivity?
Methodological Answer:
- Hydrazone (C=N-NH) : Chelates transition metals (e.g., Cu²⁺) in enzyme active sites, enhancing antitumor activity .
- Quinoline Ring : Facilitates π-π stacking with aromatic residues in proteins (e.g., topoisomerase II) .
- Benzoic Acid (-COOH) : Improves solubility for in vitro assays and enables salt formation with pharmacologically relevant counterions (e.g., sodium) .
(Advanced) How to resolve discrepancies in spectroscopic data (e.g., conflicting NMR shifts)?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : HSQC and COSY correlate ambiguous protons/carbons, distinguishing overlapping signals from quinoline and benzoic acid .
- Crystallographic Cross-Validation : Compare experimental NMR data with X-ray-derived bond lengths/angles to identify misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
